5-Bromo-2,4-dichloro-6-ethylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. This compound is notable for its diverse applications in medicinal chemistry and agricultural chemistry, particularly as an intermediate in the synthesis of various biologically active compounds.
The compound can be synthesized from pyrimidine derivatives through halogenation processes. It is classified as a halogenated pyrimidine, specifically featuring bromine and chlorine substituents at the 5, 2, and 4 positions of the pyrimidine ring. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 5-Bromo-2,4-dichloro-6-ethylpyrimidine typically involves multiple steps:
The molecular formula for 5-Bromo-2,4-dichloro-6-ethylpyrimidine is . Its structure features:
The compound's melting point is reported around (decomposing), indicating its stability under standard conditions .
5-Bromo-2,4-dichloro-6-ethylpyrimidine can undergo various chemical reactions:
The mechanism of action for reactions involving 5-Bromo-2,4-dichloro-6-ethylpyrimidine typically follows nucleophilic substitution pathways:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize this compound, confirming its structural integrity and purity .
5-Bromo-2,4-dichloro-6-ethylpyrimidine has several significant applications:
Systematic Nomenclature:The compound is systematically named 5-Bromo-2,4-dichloro-6-ethylpyrimidine, following IUPAC substitution rules for pyrimidine numbering. The base structure is pyrimidine (a six-membered heterocycle with nitrogen atoms at positions 1 and 3). Substituents are prioritized and numbered to minimize locants: bromine at C5 (position 5), chlorine atoms at C2 and C4, and an ethyl group (-CH₂CH₃) at C6. Its molecular formula is C₆H₇BrCl₂N₂, with a molar mass of 266.95 g/mol. Alternative designations include registry numbers like CAS 56745-01-8, which uniquely identifies it in chemical databases [1] [4].
Table 1: Nomenclature and Molecular Descriptors
Property | Value |
---|---|
Systematic Name | 5-Bromo-2,4-dichloro-6-ethylpyrimidine |
Molecular Formula | C₆H₇BrCl₂N₂ |
CAS Registry Number | 56745-01-8 |
Molar Mass | 266.95 g/mol |
SMILES Notation | Brc1c(nc(nc1Cl)Cl)CC |
Structural Features and Electronic Effects:The pyrimidine ring’s electron-deficient nature arises from the two sp²-hybridized nitrogen atoms, which withdraw electron density. This effect is amplified by the electronegative halogens at C2, C4, and C5:
Table 2: Halogen Reactivity and Roles in the Pyrimidine Ring
Halogen Position | Electronic Influence | Primary Reactivity | Functional Role |
---|---|---|---|
C2/C4 Chlorine | High δ+ charge (N-adjacent) | Nucleophilic substitution | Installation of amines, ethers |
C5 Bromine | Moderate δ+ charge | Metal-catalyzed cross-coupling | C–C bond formation; bioconjugation |
C6 Ethyl | Electron donation (+I effect) | N/A | Lipophilicity enhancement |
Stereoelectronic Impact on Biological Interactions:The halogen pattern creates a polarized electron distribution ideal for intermolecular interactions in biological systems. For example:
Early Developments (1950s–1980s):Halogenated pyrimidines gained prominence in the 1950s with 5-fluorouracil (5-FU), a thymidylate synthase inhibitor still used in oncology. This era focused on halogen as bioisosteres, replacing hydrogen or hydroxyl groups to block metabolism or enhance DNA incorporation. The 1960s–1970s saw dichloropyrimidines like 2,4-dichloro-5-bromopyrimidine (CAS 36082-50-5) emerge as versatile intermediates for antimetabolites. Classical synthesis relied on direct halogenation using hazardous reagents like PCl₅ or SOCl₂ under harsh conditions, limiting regioselectivity and yielding complex mixtures [2] [6].
Methodological Advances (1990s–2010s):The 1990s introduced transition-metal catalysis, revolutionizing C5 functionalization. For example, Suzuki coupling of 5-bromopyrimidines enabled aryl/vinyl group installation, expanding access to kinase inhibitors like imatinib analogs. Concurrently, protective-group-free routes emerged:
Table 3: Evolution of Synthetic Techniques for Halogenated Pyrimidines
Era | Key Innovations | Impact on 5-Bromo-2,4-dichloro-6-ethylpyrimidine Synthesis |
---|---|---|
1950s–1980s | Direct halogenation with PCl₅/POCl₃; Nucleoside analog development | Enabled scaffold access but with poor selectivity; Bioactivity discovery |
1990s–2010s | Pd-catalyzed cross-coupling; Microwave acceleration | C5 diversification; Faster, higher-yielding routes |
2020s–present | Electrochemical methods; Photoredox catalysis | Greener C–H halogenation; Reduced metal waste |
Modern Applications and Biological Relevance (2020s–Present):Today, 5-Bromo-2,4-dichloro-6-ethylpyrimidine is a linchpin in designing multitargeted therapeutics. Its C2/C4 chlorines allow sequential displacement to install pharmacophores, while C5 bromine facilitates bioconjugation or carbocycle formation. Key applications include:
Table 4: Biological Applications of Halogenated Pyrimidine Derivatives
Therapeutic Area | Derivative Example | Biological Activity | Key Structural Feature |
---|---|---|---|
Oncology | 7-Iodo-pyrrolo[3,2-d]pyrimidine | IC₅₀ = 0.8 μM (MDA-MB-231); Apoptosis induction | C7 halogen for potency enhancement |
Infectious Diseases | 5-Bromo-tetrahydro-6H-pyrimido[1,6-a]pyrimidine | Anti-tubercular (MIC = 1.6 μg/mL) | Fused pyrimidine with C5 halogen |
Agriculture | 6-Ethyl-5-bromopyrimidine neonicotinoids | Insecticidal activity | C6 alkyl for bioavailability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1